1-(dicyanomethylidene)-4,4,6-trimethyl-2-oxo-1,2-dihydro-4H-pyrrolo[3,2,1-ij]quinolin-8-yl biphenyl-4-carboxylate
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Overview
Description
1-(Dicyanomethylidene)-4,4,6-trimethyl-2-oxo-1,2-dihydro-4H-pyrrolo[3,2,1-ij]quinolin-8-yl biphenyl-4-carboxylate is a complex organic compound with a unique structure that combines multiple functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(dicyanomethylidene)-4,4,6-trimethyl-2-oxo-1,2-dihydro-4H-pyrrolo[3,2,1-ij]quinolin-8-yl biphenyl-4-carboxylate typically involves multiple steps:
Formation of the Pyrroloquinoline Core: The core structure can be synthesized through a cyclization reaction involving appropriate precursors such as substituted anilines and ketones.
Introduction of the Dicyanomethylidene Group: This step involves the reaction of the pyrroloquinoline core with malononitrile in the presence of a base such as sodium ethoxide.
Attachment of the Biphenyl-4-Carboxylate Group: The final step involves esterification of the intermediate compound with biphenyl-4-carboxylic acid using a coupling reagent like dicyclohexylcarbodiimide (DCC) and a catalyst such as 4-dimethylaminopyridine (DMAP).
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and the implementation of purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
1-(Dicyanomethylidene)-4,4,6-trimethyl-2-oxo-1,2-dihydro-4H-pyrrolo[3,2,1-ij]quinolin-8-yl biphenyl-4-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, potentially leading to the formation of quinone derivatives.
Reduction: Reduction reactions using agents such as sodium borohydride or lithium aluminum hydride can convert the carbonyl groups to alcohols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like triethylamine.
Major Products
Oxidation: Quinone derivatives.
Reduction: Alcohol derivatives.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new synthetic pathways and the development of novel materials.
Biology and Medicine
In biological and medicinal research, the compound’s potential as a pharmacophore is of significant interest. Its structural features suggest it could interact with various biological targets, making it a candidate for drug development, particularly in the areas of anticancer and antimicrobial research .
Industry
In the industrial sector, the compound’s properties could be exploited in the development of new materials, such as organic semiconductors or dyes. Its stability and reactivity make it suitable for various applications in materials science .
Mechanism of Action
The mechanism by which 1-(dicyanomethylidene)-4,4,6-trimethyl-2-oxo-1,2-dihydro-4H-pyrrolo[3,2,1-ij]quinolin-8-yl biphenyl-4-carboxylate exerts its effects depends on its application. In medicinal chemistry, it may act by binding to specific enzymes or receptors, thereby modulating their activity. The dicyanomethylidene group can participate in electron transfer processes, while the pyrroloquinoline core can interact with biological macromolecules through hydrogen bonding and hydrophobic interactions .
Comparison with Similar Compounds
Similar Compounds
4,4,6-Trimethyl-2-oxo-1,2-dihydroquinoline: Shares the quinoline core but lacks the dicyanomethylidene and biphenyl-4-carboxylate groups.
Biphenyl-4-carboxylic acid: Contains the biphenyl moiety but lacks the complex heterocyclic structure.
Malononitrile derivatives: Contain the dicyanomethylidene group but differ in the rest of the structure.
Uniqueness
1-(Dicyanomethylidene)-4,4,6-trimethyl-2-oxo-1,2-dihydro-4H-pyrrolo[3,2,1-ij]quinolin-8-yl biphenyl-4-carboxylate is unique due to the combination of its functional groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and development in various scientific fields .
Properties
Molecular Formula |
C30H21N3O3 |
---|---|
Molecular Weight |
471.5 g/mol |
IUPAC Name |
[3-(dicyanomethylidene)-9,11,11-trimethyl-2-oxo-1-azatricyclo[6.3.1.04,12]dodeca-4,6,8(12),9-tetraen-6-yl] 4-phenylbenzoate |
InChI |
InChI=1S/C30H21N3O3/c1-18-15-30(2,3)33-27-24(18)13-23(14-25(27)26(28(33)34)22(16-31)17-32)36-29(35)21-11-9-20(10-12-21)19-7-5-4-6-8-19/h4-15H,1-3H3 |
InChI Key |
SZZNUQUWHVRACF-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(N2C3=C1C=C(C=C3C(=C(C#N)C#N)C2=O)OC(=O)C4=CC=C(C=C4)C5=CC=CC=C5)(C)C |
Origin of Product |
United States |
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